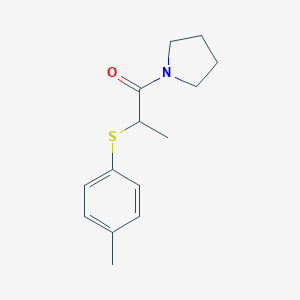![molecular formula C22H21NOS B425715 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide](/img/structure/B425715.png)
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to a biphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide typically involves the reaction of 2-biphenylcarboxylic acid with benzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The benzylthio group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-4,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole: Known for its antiviral activity.
1-(tert-butyl)-3-(2-((2-methoxy-5-nitrobenzyl)thio)-1-propyl-1H-benzo[d]imidazol-5-yl)urea: Used as a luteinizing hormone-releasing hormone antagonist.
Uniqueness
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide is unique due to its specific combination of a benzylthio group and a biphenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21NOS |
|---|---|
Molecular Weight |
347.5g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C22H21NOS/c1-17(25-16-18-10-4-2-5-11-18)22(24)23-21-15-9-8-14-20(21)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,23,24) |
InChI Key |
ACAYCMLVJGOTJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzoic acid](/img/structure/B425634.png)

![N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B425640.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425641.png)
![ethyl 2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425643.png)
![N-[4-(acetylamino)phenyl]-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B425644.png)
![N-(sec-butyl)-2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425646.png)
![ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425647.png)
![2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425648.png)
![N-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2-methylaniline](/img/structure/B425650.png)
![2-[4-Iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B425651.png)

![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B425654.png)
amino]-N-propylacetamide](/img/structure/B425655.png)
